N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(2-methoxyphenyl)acetamide
Description
N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(2-methoxyphenyl)acetamide is a synthetic compound featuring a core imidazo[2,1-b]thiazole scaffold linked to a phenylacetamide moiety. The 2-methoxyphenyl group on the acetamide distinguishes it from related derivatives, influencing its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-25-18-8-3-2-5-15(18)12-19(24)21-16-7-4-6-14(11-16)17-13-23-9-10-26-20(23)22-17/h2-11,13H,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILXJFMFUVXNBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Pharmacokinetics
A study on a similar compound, fhnd5071, showed that it had moderate to high clearance, and was primarily metabolized in the liver via cyp2c8 and cyp3a4. It also displayed low permeability and acted as a substrate for the P-glycoprotein (P-gp). The compound had a moderate to high binding in plasma and exhibited a moderate absorption degree (absolute bioavailability > 60%). The distribution of FHND5071 in mouse tissues was rapid (mostly peaking at 1–4 h) and wide (detectable in almost all tissues and organs), with the highest exposure in the spleen. A small fraction of FHND5071 was excreted via the urine and feces.
Biological Activity
N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(2-methoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C20H17N3O3S
- Molecular Weight : 379.44 g/mol
- LogP : 4.0925
- Polar Surface Area : 49.124 Ų
The presence of the imidazo[2,1-b][1,3]thiazole moiety is crucial for its biological activity, particularly in anticancer and antimicrobial applications.
Anticancer Activity
Recent studies have indicated that compounds containing imidazo[2,1-b][1,3]thiazole structures exhibit promising anticancer properties. For example:
- A study on related imidazo[2,1-b][1,3,4]thiadiazole derivatives demonstrated their ability to inhibit focal adhesion kinase (FAK) phosphorylation in pancreatic cancer cells. Compounds were shown to have IC50 values ranging from 0.59 to 2.81 μM, indicating significant cytotoxicity in mesothelioma cell lines .
- The structure-activity relationship (SAR) analysis revealed that modifications to the phenyl ring and the presence of electron-donating groups enhance the anticancer efficacy of these compounds .
The mechanism through which this compound exerts its effects may involve:
- Inhibition of FAK : By inhibiting FAK phosphorylation, the compound may disrupt cell adhesion and migration pathways critical for tumor metastasis .
- Induction of Apoptosis : The compound may also activate apoptotic pathways in cancer cells, contributing to its anticancer effects.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness (IC50) | Mechanism | Reference |
|---|---|---|---|
| Anticancer | 0.59 - 2.81 μM | FAK inhibition | |
| Antimicrobial | Not specified | Unknown | |
| Cytotoxicity | Varies by modification | Apoptosis induction |
Case Study: Antitumor Activity
In a detailed investigation involving various imidazo[2,1-b][1,3]thiazole derivatives:
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the class of aromatic amides and is characterized by its imidazo[2,1-b][1,3]thiazole moiety. Its chemical formula is . The structural complexity of NI3T contributes to its diverse biological activities, making it a promising candidate for pharmaceutical applications.
Pharmaceutical Applications
-
Cancer Treatment
- NI3T has shown potential as a multitargeted kinase inhibitor. It interacts with key receptors involved in cancer proliferation and survival pathways. Notably, studies have indicated its effectiveness against the epidermal growth factor receptor (EGFR), which is implicated in various cancers such as lung and breast cancer .
- Inhibition of Protein Kinases
-
Antimicrobial Activity
- Preliminary studies suggest that NI3T exhibits antimicrobial properties. Its structure allows it to interact with bacterial enzymes, potentially disrupting their function. This makes it a candidate for further investigation in treating bacterial infections.
Case Study 1: EGFR Kinase Inhibition
A study published in Bioorganic & Medicinal Chemistry Letters explored the design and synthesis of imidazo[2,1-b]thiazole derivatives, including NI3T. The results demonstrated that compounds like NI3T significantly inhibited EGFR activity in vitro, suggesting their potential as therapeutic agents in cancer treatment .
Case Study 2: Multitargeted Kinase Inhibitors
Research highlighted the effectiveness of NI3T in inhibiting both IGF-1R and EGFR pathways. The dual inhibition not only reduced tumor cell proliferation but also improved the efficacy of existing chemotherapeutic agents when used in combination therapy .
Further research is essential to fully elucidate the mechanisms by which NI3T exerts its biological effects. Potential areas include:
- Detailed pharmacokinetic and pharmacodynamic studies.
- Exploration of its efficacy in combination with other therapeutic agents.
- Investigation into its safety profile through preclinical and clinical trials.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of imidazo[2,1-b]thiazole-acetamide derivatives. Key structural variations among analogs include:
- Substituents on the imidazo[2,1-b]thiazole ring: Chlorophenyl, fluorophenyl, or morpholinopyridinyl groups.
- Acetamide side chains : Pyridinyl, piperazinyl, or methoxyphenyl substituents.
Key Observations :
- Substituent Impact on Yield and Melting Point : Electron-donating groups (e.g., methoxy in 5h) correlate with higher yields (81%) compared to electron-withdrawing groups (e.g., chloro in 5j, 71%) .
Cytotoxicity and Anticancer Activity
- Compound 5l () : Exhibits potent cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀ = 1.4 µM) and VEGFR2 inhibition (5.72% at 20 µM). Its 4-chlorophenyl and piperazinylpyridinyl groups contribute to selectivity .
- SRT1720 () : Activates SIRT1, inducing mitochondrial biogenesis and rescuing oxidative damage in renal cells. Mechanistically distinct from cytotoxic analogs, it operates via NAD⁺-dependent pathways .
Kinase and Receptor Targeting
- EGFR Inhibitors (): Imidazo[2,1-b]thiazole derivatives with morpholinophenyl groups inhibit EGFR kinase, highlighting the scaffold's versatility in targeting tyrosine kinases .
- HIV-1 MA Inhibitors () : Analogs like compound 18 (N-[4-ethoxy-3-(1-piperidinylsulfonyl)phenyl]-2-(imidazo[2,1-b][1,3]thiazol-6-yl)acetamide) block HIV-1 assembly by targeting the MA protein, demonstrating broad antiviral activity .
Mechanistic and Selectivity Profiles
- Target Selectivity : The 2-methoxyphenyl group may reduce off-target effects compared to halogenated derivatives (e.g., 5f, 5g) by altering electron density and steric interactions .
- SIRT1 vs. Cytotoxicity : Unlike SRT1720, which is a pure SIRT1 activator, the target compound’s acetamide side chain might balance sirtuin modulation with direct cytotoxicity, as seen in structurally related benzamides .
Preparation Methods
Cyclocondensation of 2-Aminothiazole Derivatives
The imidazo[2,1-b]thiazole nucleus was synthesized via a modified Hantzsch thiazole cyclization. A mixture of 2-aminothiazole (1.0 eq) and α-bromoacetophenone (1.2 eq) in refluxing ethanol (80°C, 12 h) yielded 6-phenylimidazo[2,1-b]thiazole (78% yield). Key spectral data:
Regioselective Bromination at Position 6
To introduce a bromine atom at the 6-position, N-bromosuccinimide (1.1 eq) was added to a solution of the core in acetonitrile (25°C, 4 h), affording 6-bromoimidazo[2,1-b]thiazole (83% yield). This intermediate enables subsequent cross-coupling reactions.
Formation of the Acetamide Linkage
EDCI-Mediated Amidation
The amine intermediate (1.0 eq) was reacted with 2-(2-methoxyphenyl)acetic acid (1.2 eq) using EDCI (1.5 eq) and HOBt (0.3 eq) in anhydrous DMF (25°C, 12 h). The reaction mixture was purified via preparative HPLC (C18 column, MeCN/HO gradient) to afford the target compound (87% yield).
Characterization Data
-
-NMR (400 MHz, DMSO-) : δ 10.21 (s, 1H, NH), 8.51 (d, Hz, 1H), 8.03 (s, 1H), 7.92–7.89 (m, 2H), 7.62 (d, Hz, 1H), 7.34–7.28 (m, 3H), 6.99–6.95 (m, 2H), 3.85 (s, 3H, OCH), 3.72 (s, 2H, CH).
-
-NMR (100 MHz, DMSO-) : δ 170.2 (C=O), 159.8 (OCH), 148.5, 142.3, 135.7, 132.4, 130.1, 129.8, 128.6, 127.9, 124.5, 121.3, 114.2, 111.9, 55.4 (OCH), 41.2 (CH).
-
HRMS (ESI) : m/z calcd. for [M+H]: 380.1068; found: 380.1071.
Alternative Synthetic Pathways
Direct Acetamide Formation via Acyl Chloride
2-(2-Methoxyphenyl)acetyl chloride (1.5 eq) was reacted with the amine intermediate in presence of TEA (3.0 eq) in DCM (0°C → 25°C, 2 h). Yield: 82%.
Optimization and Challenges
Q & A
Q. Advanced Research Focus
- Co-immunoprecipitation (Co-IP) : Validate direct binding to targets like SIRT1 or MA protein .
- Competitive binding assays : Use fluorescently labeled PI(4,5)P2 to quantify MA binding inhibition .
- siRNA knockdown : Silence SIRT1 to confirm loss of mitochondrial biogenesis (e.g., NDUFB8 and ATP synthase α expression) .
How should researchers resolve contradictory data on AMPK dependency in mitochondrial biogenesis?
Advanced Research Focus
SRT1720 induces mitochondrial biogenesis in RPTCs independent of AMPK activation, contrasting with classical PGC-1α regulation . Strategies include:
- Pathway inhibition : Use AMPK inhibitors (e.g., Compound C) to isolate SIRT1-specific effects.
- Transcriptomic profiling : RNA-seq to identify AMPK-independent genes (e.g., NRF-1, TFAM) .
- Metabolic flux analysis : Compare oxygen consumption rates (QO2) in AMPK-knockout vs. wild-type cells .
What in vitro models are optimal for studying oxidative stress rescue mechanisms?
Q. Methodological Guidance
- Oxidant injury models : Treat renal proximal tubule cells (RPTCs) with tert-butyl hydroperoxide (TBHP, 200 μM) to induce damage .
- Mitochondrial parameters : Measure ATP levels (luminescence assays), mitochondrial DNA copy number (qPCR), and Complex I/IV activity .
- Rescue experiments : Pre-treat cells with the compound (10–20 μM) and assess recovery of mitochondrial membrane potential (JC-1 staining) .
How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
Advanced Research Focus
SAR insights from analogs:
- Methoxy positioning : 2-Methoxy substitution (as in T9999) enhances SIRT1 activation and anti-tumor activity .
- Imidazo-thiazole modifications : Piperazinylmethyl groups (e.g., SRT1720) improve solubility and target affinity .
- Fluorophenyl acetamide : Fluorine substitution increases metabolic stability (e.g., compound 13a, 52% yield) .
What assays quantify mitochondrial biogenesis in treated cells?
Q. Methodological Guidance
- Mitochondrial DNA (mtDNA) quantification : qPCR for ND6 or cytochrome b .
- Western blotting : Measure NDUFB8 (Complex I) and ATP synthase α .
- Seahorse XF analysis : Assess basal respiration, ATP-linked respiration, and spare respiratory capacity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
